molecular formula C11H9NO4 B11884967 4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one CAS No. 58471-15-1

4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one

Cat. No.: B11884967
CAS No.: 58471-15-1
M. Wt: 219.19 g/mol
InChI Key: SCODWMAPWVADFN-UHFFFAOYSA-N
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Description

4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a complex organic compound with the molecular formula C12H11NO4 It is characterized by a unique structure that includes a methoxy group and a dioxolo ring fused to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a methoxy-substituted benzaldehyde, the compound can be synthesized through a series of reactions including condensation, cyclization, and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The exact methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
  • 4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline,hydrobromide

Uniqueness

4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is unique due to its specific structural features, such as the methoxy group and the dioxolo ring.

Properties

CAS No.

58471-15-1

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

4-methoxy-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one

InChI

InChI=1S/C11H9NO4/c1-14-10-8-6(2-3-12-11(8)13)4-7-9(10)16-5-15-7/h2-4H,5H2,1H3,(H,12,13)

InChI Key

SCODWMAPWVADFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC3=C1OCO3)C=CNC2=O

Origin of Product

United States

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